
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Descripción general
Descripción
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with a molecular formula C13H20N2O2S. It is a tetrahydroquinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is known to possess a unique pharmacological profile, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Selectivity Studies
- The compound has been studied for its potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. Its high selectivity for PNMT over the alpha 2-adrenoceptor is notable (Grunewald et al., 1997).
Synthesis Methods
- Research has focused on the synthesis of arylsulfonylquinoline derivatives, which are important in pharmaceutical applications. A method has been developed for synthesizing these derivatives through tert-butyl hydroperoxide mediated cycloaddition, highlighting a novel approach to C-S bond and quinoline ring formation (Zhang et al., 2016).
Stereochemistry in Chemical Reactions
- The compound has been utilized in studies exploring stereochemical aspects during substitution reactions of tetrahydroisoquinoline derivatives with amines, leading to insights into the formation of 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives (Sugiura et al., 1997).
Inhibitory Potency and Selectivity Enhancement
- Modifications of the sulfonamide nitrogen in the compound have led to derivatives with high PNMT inhibitory potency and selectivity. This research aids in understanding the blood-brain barrier penetration of these inhibitors (Grunewald et al., 2005).
Chemical Transformations
- The compound's derivatives have been used in the study of aromatic ring amination via radical pathways, showcasing its versatility in chemical transformations (Togo et al., 1996).
Novel Synthesis Routes
- Innovative synthesis methods for tetrahydroquinolines and quinolines from N-boc-3-piperidone have been explored, demonstrating the compound's relevance in the creation of complex molecular structures (Shally et al., 2019).
Antioxidant Activities
- The compound's derivatives, particularly those with ortho-substituents, have been evaluated for their antioxidant activities, contributing to the understanding of their potential therapeutic applications (Nishiyama et al., 2003).
Sulfotransferase Enzyme Studies
- The compound has been involved in the study of amine N-sulfotransferase, an enzyme catalyzing sulfuryl group transfer, thus providing insights into biochemical pathways and potential drug interactions (Ramaswamy & Jakoby, 1987).
Mecanismo De Acción
Target of Action
The compound 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption affects the ability of bacteria to replicate and survive .
Pharmacokinetics
Pharmacokinetics generally involves the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, determining the concentration of the drug in the blood and various body parts over time .
Result of Action
The molecular and cellular effects of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine are likely related to its inhibition of bacterial DNA synthesis . This inhibition can lead to a decrease in bacterial replication, potentially resulting in the death of the bacterial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the bacterial strain, including its resistance mechanisms .
Propiedades
IUPAC Name |
1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGGYIYUZKXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



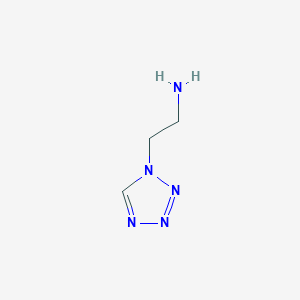
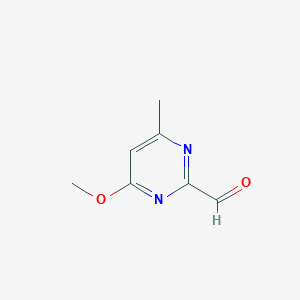
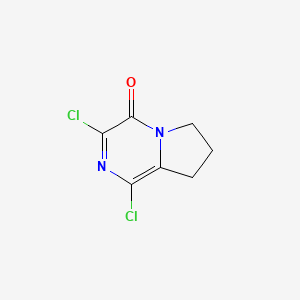
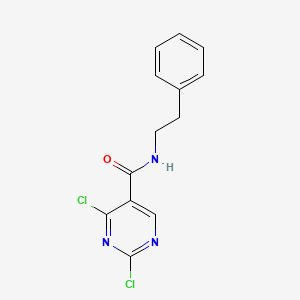
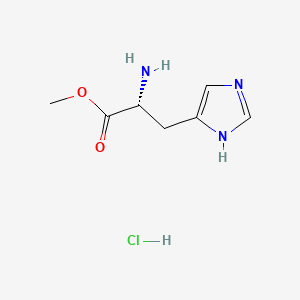
![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B3306491.png)
![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)

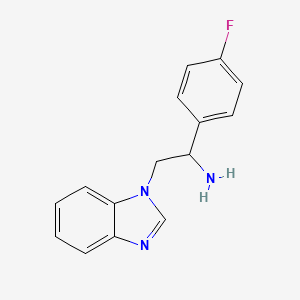
![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)


![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)